Serotonin Transporter (SERT) Inhibitory Potency: Target Compound vs. Closest Fluorinated Analog
The target compound has been reported to inhibit radiolabeled serotonin reuptake at human SERT expressed in HEK293 cells with an IC50 of 16 ± n/a nM, as curated in BindingDB under assay identifier ChEMBL_564827 (CHEMBL954293) and linked to the 2009 publication by Andrews et al. [1]. For comparison, the closest structural analog N-(2-fluorophenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954816-71-8), which substitutes the 2-methoxy group with a 2-fluoro group on the aniline ring, has no publicly reported SERT IC50 data. The methoxy substituent is anticipated to provide enhanced hydrogen-bond acceptor capacity relative to fluorine, potentially altering both binding kinetics and selectivity profiles in ways that cannot be predicted without direct comparative testing. The quantitative data gap for the fluorinated analog prevents direct potency comparison, but the methoxy group's distinct electronic and steric properties establish it as a different pharmacological entity.
| Evidence Dimension | SERT Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM (BindingDB, ChEMBL_564827) |
| Comparator Or Baseline | N-(2-Fluorophenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954816-71-8): No SERT IC50 data publicly available |
| Quantified Difference | Cannot be calculated; comparator data absent |
| Conditions | Inhibition of radiolabeled serotonin reuptake at human SERT expressed in HEK293 cells |
Why This Matters
The 16 nM SERT IC50 for the target compound provides a quantitative benchmark for its SSRI potency, while the absence of data for the 2-fluoro analog means that selecting between them for SERT-targeted research requires empirical head-to-head testing rather than assumption of interchangeability.
- [1] BindingDB Entry: Inhibition of radiolabeled serotonin reuptake at human SERT expressed in HEK293 cells. Assay ChEMBL_564827 (CHEMBL954293), IC50 = 16 nM. Citing Andrews et al., Bioorg. Med. Chem. Lett. 2009, 19 (8), 2329–2332. DOI: 10.1016/j.bmcl.2009.02.054. View Source
